molecular formula C12H13ClF3NO2 B8782502 L-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]- CAS No. 74971-63-4

L-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-

Cat. No. B8782502
CAS RN: 74971-63-4
M. Wt: 295.68 g/mol
InChI Key: YKSHSSFDOHACTC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04517130

Procedure details

To 0.60 grams of sodium hydroxide dissolved in 10 ml of ethanol was added 3.30 g of the above ester. The mixture was stirred at room temperature for 4 hours, after which water was added, and the mixture was washed with toluene. The organic phase was discarded. The product was acidified, extracted into ether, washed with water, dried and solvent removed to yield 2-(2-chloro-4-trifluoromethylphenylamino)-3-methylbutanoic acid, m.p. 132°-135°, in 90% yield.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ester
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([O:18]CC)=[O:17].O>C(O)C>[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ester
Quantity
3.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)OCC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04517130

Procedure details

To 0.60 grams of sodium hydroxide dissolved in 10 ml of ethanol was added 3.30 g of the above ester. The mixture was stirred at room temperature for 4 hours, after which water was added, and the mixture was washed with toluene. The organic phase was discarded. The product was acidified, extracted into ether, washed with water, dried and solvent removed to yield 2-(2-chloro-4-trifluoromethylphenylamino)-3-methylbutanoic acid, m.p. 132°-135°, in 90% yield.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ester
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([O:18]CC)=[O:17].O>C(O)C>[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ester
Quantity
3.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)OCC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04517130

Procedure details

To 0.60 grams of sodium hydroxide dissolved in 10 ml of ethanol was added 3.30 g of the above ester. The mixture was stirred at room temperature for 4 hours, after which water was added, and the mixture was washed with toluene. The organic phase was discarded. The product was acidified, extracted into ether, washed with water, dried and solvent removed to yield 2-(2-chloro-4-trifluoromethylphenylamino)-3-methylbutanoic acid, m.p. 132°-135°, in 90% yield.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ester
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([O:18]CC)=[O:17].O>C(O)C>[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ester
Quantity
3.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)OCC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.